3-Amino-1,2-propanediol

Overview

Description

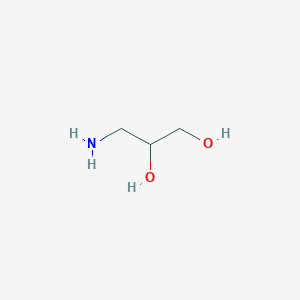

3-Amino-1,2-propanediol (CAS No. 616-30-8), also known as aminoglycerol, is a chiral glycerol derivative with the molecular formula C₃H₉NO₂. It features a primary amino group (-NH₂) at the third carbon and hydroxyl groups (-OH) at the first and second carbons of the propane backbone. This structural configuration confers unique physicochemical properties, including high solubility in water and polar solvents, a melting point of 55–57°C, and a boiling point of 264–265°C .

Synthesis: Industrially, it is synthesized via the reaction of 3-chloro-1,2-propanediol with ammonia under alkaline conditions, followed by purification .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-1,2-propanediol can be synthesized through several methods. One common method involves the reaction of 3-chloro-1,2-propanediol with ammonia in an alkaline environment by adding sodium hydroxide . Another method uses epichlorohydrin and ammonia water as the main raw materials, with a two-component catalyst used in the hydrolysis and ammoniation reactions .

Industrial Production Methods: In industrial settings, the preparation of this compound involves a series of steps, including hydrolysis, neutralization, distillation, ammoniation, filtering, centrifugation, and rectification. The process is designed to improve reaction selectivity, reduce side effects, increase reaction rates, and minimize energy consumption .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1,2-propanediol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or acids.

Reduction: It can be reduced to form simpler alcohols.

Substitution: It can participate in substitution reactions, where the amino group or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include tertiary alcohols, aldehydes, and various substituted derivatives .

Scientific Research Applications

Chemical Applications

Synthesis of Lipid-like Delivery Molecules

3-Amino-1,2-propanediol is utilized as a key reactant in the synthesis of lipid-like molecules known as lipidoids. These lipidoids are essential for RNA interference (RNAi) therapeutics, facilitating the delivery of RNA molecules into cells, thus enhancing gene silencing efficiency.

Preparation of Cationic Polypeptides

In organic synthesis, APD serves as a reactant for creating cationic α-helical polypeptides. These polypeptides have implications in drug delivery systems and gene therapy.

Biological Applications

Gene Delivery Systems

APD plays a significant role in developing bioactive templates for gene delivery. Its ability to form stable complexes with nucleic acids makes it a valuable component in genetic engineering and therapeutic applications.

Neuroprotective Effects

Studies have shown that oxidovanadium(V) complexes derived from APD exhibit neuroprotective properties in HT-22 hippocampal neuronal cells exposed to oxidative stress. These complexes enhance cell survival rates while maintaining low toxicity levels at specific concentrations.

Medical Applications

Treatment of Bone Disorders

APD is recognized for its potential in treating conditions such as Paget’s disease and tumor-induced hypercalcemia. It acts as a calcium metabolism regulator, influencing osteoclastic activity and bone remodeling processes.

Contrast Agents in Imaging

In the medical imaging field, this compound is employed in producing non-ionic contrast agents for X-ray computed tomography (CT) imaging. These agents are crucial for enhancing image quality and patient safety during diagnostic procedures.

Industrial Applications

Production of Specialty Chemicals

APD serves as an intermediate in the synthesis of various specialty chemicals, including pesticides and emulsifying agents. Its versatility allows it to be integrated into diverse industrial processes .

Case Study 1: Neuroprotection in HT-22 Cells

A study focused on the neuroprotective potential of oxidovanadium(V) complexes derived from chiral APD. Results indicated that these complexes significantly improved cell viability under oxidative stress conditions, showcasing their therapeutic potential in neurodegenerative diseases.

Case Study 2: Lipidoid Synthesis for RNAi Therapeutics

Research demonstrated that APD is critical in synthesizing lipidoids for RNAi applications. The lipidoids created using APD effectively delivered RNA molecules to target cells, highlighting their role in advancing gene therapy techniques.

Data Table: Summary of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Lipid-like delivery molecules | Key reactant for synthesizing lipidoids for RNAi therapeutics |

| Biology | Gene delivery systems | Involved in creating bioactive templates for effective gene transfer |

| Medicine | Treatment of bone disorders | Used as a calcium metabolism regulator; treats Paget’s disease and hypercalcemia |

| Medical Imaging | Non-ionic contrast agents | Employed in producing agents for enhanced X-ray CT imaging |

| Industry | Specialty chemical production | Acts as an intermediate for pesticides and emulsifying agents |

Mechanism of Action

The mechanism of action of 3-Amino-1,2-propanediol involves its role as a calcium metabolism regulator. It interacts with molecular targets involved in calcium homeostasis, thereby influencing bone resorption and formation. Additionally, its use in gene delivery involves the formation of cationic polymers that facilitate the transport of genetic material into cells .

Comparison with Similar Compounds

3-Amino-1,2-propanediol is compared below with structural analogs, positional isomers, and functional group variants.

Table 1: Structural and Functional Comparisons

Key Findings:

Functional Group Impact: The dodecyl chain in 3-(Dodecylamino)propane-1,2-diol enhances amphiphilicity, making it superior for colloidal applications compared to this compound . Chirality: The (R)-enantiomer of 3-(tert-Butylamino)propane-1,2-diol exhibits distinct biological activity compared to its (S)-counterpart, highlighting the role of stereochemistry .

3-Azido-1,2-propanediol induces DNA mutations, restricting its therapeutic use without structural modifications .

Applications in Synthesis: this compound-based DES enables air-stable organolithium reactions, outperforming traditional solvents like THF . Serinol (2-Amino-1,3-propanediol) is preferred in simpler esterification reactions due to reduced steric hindrance .

Research and Development Insights

- Chiral Solvents: DES derived from this compound shows promise in sustainable chemistry, enabling reactions under ambient conditions .

- DNA Technology: Its incorporation into oligonucleotides improves charge-transfer efficiency in biosensors .

- Safety: While this compound is moderately toxic, derivatives like 3-Azido-1,2-propanediol require stringent handling protocols .

Biological Activity

3-Amino-1,2-propanediol, also known as amino-glycerol or 3-amino-2-hydroxypropane-1-ol, is a compound with diverse biological activities. Its significance spans various fields, including medicinal chemistry, biochemistry, and pharmacology. This article discusses the biological activity of this compound, highlighting its cytotoxicity, cytoprotection, and potential therapeutic applications.

This compound is synthesized through several methods, with one notable approach involving the reaction of glycerin chlorohydrin with ammonia under controlled conditions. This method is characterized by low reaction temperatures and high yields, making it suitable for industrial applications .

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of this compound derivatives in various cell lines. For instance, oxidovanadium(V) Schiff base complexes derived from this compound were tested for cytotoxicity against HT-22 hippocampal neuronal cells. The results indicated that at concentrations of 10 μM, these complexes exhibited no significant cytotoxic effects. However, at higher concentrations (50 μM and above), a marked decrease in cell viability was observed .

The following table summarizes the cytotoxic effects observed at different concentrations:

| Compound | Concentration (μM) | Cell Viability (%) |

|---|---|---|

| Oxidovanadium(V) Complex 1 | 10 | ~100 |

| Oxidovanadium(V) Complex 1 | 50 | <70 |

| Oxidovanadium(V) Complex 1 | 100 | <55 |

| Control (untreated) | - | ~100 |

Cytoprotective Effects

In addition to its cytotoxic properties, this compound has been shown to possess cytoprotective effects against oxidative stress. The same study reported that at a concentration of 10 μM, the oxidovanadium(V) complexes provided significant protection against oxidative damage induced by hydrogen peroxide (H₂O₂), enhancing cell viability by approximately 62% compared to untreated cells .

The following table illustrates the cytoprotective effects observed:

| Compound | Concentration (μM) | Increase in Viability (%) |

|---|---|---|

| Oxidovanadium(V) Complex 1 | 10 | +62 |

| Oxidovanadium(V) Complex 2 | 25 | +55 |

| Control (untreated) | - | ~100 |

The mechanism underlying the biological activity of this compound involves its interaction with cellular pathways that regulate oxidative stress and apoptosis. The compound may modulate signaling pathways associated with cell survival and death, particularly under conditions of oxidative stress .

Case Studies

Case Study: Neuroprotection in HT-22 Cells

A study explored the neuroprotective potential of oxidovanadium(V) complexes derived from chiral this compound in HT-22 cells exposed to H₂O₂. Results demonstrated that these complexes could significantly enhance cell survival rates at low concentrations while exhibiting minimal toxicity at higher doses .

Case Study: Lipidoid Synthesis for RNAi Therapeutics

Another application of this compound is in the synthesis of lipid-like delivery molecules for RNA interference (RNAi) therapeutics. The compound serves as a key reactant in creating lipidoids that facilitate the delivery of RNA molecules into cells, showcasing its versatility in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3-Amino-1,2-propanediol in laboratory settings?

The most common laboratory synthesis involves the nucleophilic substitution of 3-chloro-1,2-propanediol with ammonia under alkaline conditions. A complex catalyst (e.g., transition metal-based systems) is often employed to enhance reaction efficiency, yielding up to 90% purity. Post-reaction purification includes vacuum distillation, pH adjustment, and solvent evaporation to isolate the product .

Q. How should researchers handle this compound to ensure laboratory safety?

Safety protocols include:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (classified as corrosive; R34 risk phrase) .

- Storage : Cool, dry conditions (<25°C) in tightly sealed containers to prevent decomposition .

- Waste disposal : Compliance with local regulations (e.g., 40 CFR Part 261 in the U.S.) for corrosive substances .

Q. What analytical techniques are used to confirm the purity of this compound?

Key methods include:

- Chromatography : GC analysis to detect impurities (e.g., glycerol, 2-Amino-1,3-propanediol) and ensure ≥99.5% purity .

- Spectroscopy : FT-IR and NMR (¹H, ¹³C) to verify structural integrity and rule out byproducts like 1,3-diamino-2-hydroxypropane .

Advanced Research Questions

Q. How can researchers optimize the catalytic synthesis of this compound to improve yield and purity?

Optimization strategies include:

- Catalyst screening : Testing metal-ligand complexes (e.g., palladium or nickel-based catalysts) to reduce reaction time and improve selectivity .

- Process parameters : Adjusting ammonia concentration, temperature (optimal range: 50–80°C), and pressure to minimize side reactions .

- Purification refinement : Molecular distillation under vacuum to isolate high-purity (>99.7%) enantiomers for pharmaceutical applications .

Q. What analytical strategies are recommended for resolving contradictory data in chiral resolution of this compound enantiomers?

- Chiral chromatography : Use of chiral stationary phases (CSPs) like cellulose derivatives to separate (S)- and (R)-enantiomers .

- NMR with chiral shift reagents : Europium-based reagents to differentiate enantiomeric signals in ¹H NMR spectra .

- Polarimetry : Measure optical rotation ([α]D) to confirm enantiomeric excess (ee) ≥98% for stereospecific syntheses .

Q. How can researchers address discrepancies in reported decomposition temperatures of this compound?

Discrepancies (e.g., decomposition at >275°C vs. undefined ranges) may arise from:

- Methodology differences : Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres .

- Impurity effects : Trace water or residual solvents lowering thermal stability. Validate via Karl Fischer titration and GC-MS to control moisture/content .

Q. What role does this compound play in the synthesis of non-ionic X-ray contrast agents like Iohexol?

It serves as a critical backbone for iodinated contrast agents:

Properties

IUPAC Name |

3-aminopropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2/c4-1-3(6)2-5/h3,5-6H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIGMPWTAHJUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862294 | |

| Record name | 1,2-Propanediol, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2-Propanediol, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

616-30-8 | |

| Record name | 3-Amino-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminopropanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-1,2-propanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Propanediol, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOPROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH369P864X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.